Comparative Lipophilicity: Enhanced logP Drives Improved Membrane Permeability and Target Engagement
4-Benzyl-2-(bromomethyl)morpholine exhibits a predicted logP of 2.06, which is substantially higher than that of 2-(Bromomethyl)morpholine (logP ~0.7) and 4-(Bromomethyl)morpholine (logP ~0.5) [1]. This 1.4-1.6 log unit increase corresponds to a theoretical 25- to 40-fold higher partition coefficient in octanol/water systems, indicating superior passive membrane permeability and hydrophobic target engagement .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.06 (predicted) |
| Comparator Or Baseline | 2-(Bromomethyl)morpholine: ~0.7; 4-(Bromomethyl)morpholine: ~0.5 |
| Quantified Difference | ΔlogP = +1.36 to +1.56 (≈ 25-40x higher partition coefficient) |
| Conditions | Computational prediction (XLogP3/ACD/Labs) |
Why This Matters
Higher logP is a key driver for blood-brain barrier penetration and intracellular target access, making this compound preferable for CNS-targeted probe development.
- [1] ChemSrc. (2024). 4-Benzyl-2-(bromomethyl)morpholine: LogP Calculation. View Source
